Tetrabenzyl Thymidine-3',5'-diphosphate
CAS No.:
Cat. No.: VC0197974
Molecular Formula: C₃₈H₄₀N₂O₁₁P₂
Molecular Weight: 762.68
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃₈H₄₀N₂O₁₁P₂ |
|---|---|
| Molecular Weight | 762.68 |
Introduction
Chemical Identity and Basic Properties
Tetrabenzyl Thymidine-3',5'-diphosphate is a derivative of thymidine diphosphate where four benzyl groups protect the phosphate moieties. This protection strategy is crucial for controlled reactivity in organic synthesis. The compound exhibits specific physicochemical properties that influence its handling and application in laboratory settings.
Fundamental Characteristics
The fundamental properties of Tetrabenzyl Thymidine-3',5'-diphosphate are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C₃₈H₄₀N₂O₁₁P₂ |
| Molecular Weight | 762.68 g/mol |
| Physical Appearance | Colorless Oil |
| Solubility | Chloroform, DMSO, Ethanol |
| Storage Requirements | Store at -20°C |
The compound represents a protected version of Thymidine-3',5'-diphosphate (C10H16N2O11P2), which has a molecular weight of 402.19 g/mol . The significant increase in molecular weight (from 402.19 to 762.68) reflects the addition of four benzyl groups (C7H7-) to the parent structure .
Structural Features and Chemical Relationships
Structural Composition
Tetrabenzyl Thymidine-3',5'-diphosphate consists of a thymidine nucleoside core with phosphate groups at both the 3' and 5' positions of the deoxyribose sugar. Each phosphate group has been modified with two benzyl protecting groups, resulting in four benzyl groups total. The structure derives from Thymidine-3',5'-diphosphate, which itself is composed of:
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A thymidine nucleoside (containing the pyrimidine base thymine)
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Two phosphate groups attached at the 3' and 5' positions of the deoxyribose sugar
The parent compound, Thymidine-3',5'-diphosphate, is distinguished from the more common Thymidine 5'-diphosphate (dTDP) by having phosphate groups at both the 3' and 5' positions rather than a diphosphate group solely at the 5' position .
Structural Significance
The tetrabenzyl protection pattern is strategically important in nucleotide chemistry. The benzyl groups serve as protecting groups that:
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Enhance solubility in organic solvents
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Prevent unwanted reactions at the phosphate groups during synthetic procedures
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Allow for selective deprotection under controlled conditions
Synthesis Methodologies
Historical Context
The synthesis of phosphorylated nucleosides has a rich history dating back to pioneering work by Baddiley, Michelson, and Todd in 1948, who developed methods for synthesizing adenosine triphosphate . These early approaches established fundamental techniques that influence modern synthesis strategies for compounds like Tetrabenzyl Thymidine-3',5'-diphosphate.
Contemporary Synthetic Approaches
While the search results don't provide a specific synthesis protocol for Tetrabenzyl Thymidine-3',5'-diphosphate, related literature suggests probable synthetic routes based on established procedures for similar compounds:
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The synthesis likely involves protection of the base and sugar hydroxyl groups
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Selective phosphorylation at the 3' and 5' positions
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Introduction of benzyl groups via phosphorylating agents containing benzyl protections
Research by Letsinger and Ogilvie (1969) demonstrates relevant methodologies for the synthesis of oligothymidylates via phosphotriester intermediates that may relate to the production of this compound . Their work involves phosphorylation reactions using β-cyanoethyl phosphate and mesitylenesulfonyl chloride, followed by condensation reactions with appropriate nucleosides.
Key Reagents and Conditions
Based on related syntheses in nucleotide chemistry, the preparation of Tetrabenzyl Thymidine-3',5'-diphosphate likely employs reagents and conditions such as:
| Reagent Type | Examples |
|---|---|
| Phosphorylating Agents | Dibenzyl phosphates, dibenzyl phosphorochloridates |
| Activating Agents | Mesitylenesulfonyl chloride, triisopropylbenzenesulfonyl chloride (TPS) |
| Condensing Reagents | Dicyclohexylcarbodiimide (DCC) |
| Solvents | Pyridine, dioxane, tetrahydrofuran |
The presence of these reagents is consistent with the preparation of protected nucleotides described in the available literature .
Applications in Research and Synthesis
Role in Nucleic Acid Synthesis
Tetrabenzyl Thymidine-3',5'-diphosphate serves as a valuable building block in the chemical synthesis of oligonucleotides and modified nucleic acids. The compound is particularly useful in:
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The preparation of defined-sequence oligonucleotides
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Development of modified nucleic acids for therapeutic applications
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Creation of nucleic acid analogs for structural and functional studies
Advantages in Synthetic Applications
The benzyl protection strategy offers significant advantages in synthetic applications:
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Controlled reactivity during multistep synthesis
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Compatibility with various condensation chemistries
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Selective deprotection options (typically via hydrogenolysis)
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Enhanced solubility in organic solvents used for synthetic procedures
These features make the compound particularly valuable in the development of P(V) methods for oligonucleotide synthesis, complementing the more commonly used P(III) reagent systems .
Research Context and Historical Development
The development of phosphorylated nucleosides has been fundamental to advances in biochemistry and molecular biology. Early work by Gilham and Khorana in 1958 established methods for the chemical synthesis of deoxyribodinucleotides with C-5'-C-3' internucleotidic linkages . These pioneering studies laid the groundwork for more sophisticated approaches to nucleotide synthesis, including the strategies likely employed in the preparation of Tetrabenzyl Thymidine-3',5'-diphosphate.
The evolution of phosphorylation chemistry has seen a transition from P(III) to P(V) methods, with protected intermediates like Tetrabenzyl Thymidine-3',5'-diphosphate playing important roles in this development . These methodological advances continue to influence contemporary approaches to oligonucleotide synthesis for both research and therapeutic applications.
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